Acetic acid, (1H-indazol-3-yloxy)-

Lipophilicity ADME Physicochemical profiling

Acetic acid, (1H-indazol-3-yloxy)- (IUPAC: 2-(1H-indazol-3-yloxy)acetic acid, CAS 64697-21-8) is a heterocyclic monocarboxylic acid with molecular formula C₉H₈N₂O₃ and molecular weight 192.17 g/mol. It belongs to the (indazole-3-yl)-oxyalkanoic acid class, characterized by an indazole bicyclic core ether-linked at the C3 position to an acetic acid moiety.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 64697-21-8
Cat. No. B1610763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (1H-indazol-3-yloxy)-
CAS64697-21-8
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)OCC(=O)O
InChIInChI=1S/C9H8N2O3/c12-8(13)5-14-9-6-3-1-2-4-7(6)10-11-9/h1-4H,5H2,(H,10,11)(H,12,13)
InChIKeyOVDKEQIZEHTMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Acid, (1H-Indazol-3-yloxy)- (CAS 64697-21-8): A Physicochemical and Pharmacological Baseline for Indazole-3-oxyacetic Acid Procurement


Acetic acid, (1H-indazol-3-yloxy)- (IUPAC: 2-(1H-indazol-3-yloxy)acetic acid, CAS 64697-21-8) is a heterocyclic monocarboxylic acid with molecular formula C₉H₈N₂O₃ and molecular weight 192.17 g/mol [1]. It belongs to the (indazole-3-yl)-oxyalkanoic acid class, characterized by an indazole bicyclic core ether-linked at the C3 position to an acetic acid moiety. The defining structural feature is the unsubstituted N1 position of the indazole ring, which distinguishes it from clinically developed analogs such as Bendazac (1-benzyl-substituted, CAS 20187-55-7). This compound class was disclosed in US Patent 3,470,194 as possessing contact anti-inflammatory activity comparable to or exceeding that of cortisone when applied topically as a 3% ointment [2]. The compound is commercially available from multiple suppliers at purities of 97–98% with supporting QC documentation including NMR, HPLC, and GC .

Why N1-Substituted Indazole-3-oxyacetic Acids Cannot Substitute for Acetic Acid, (1H-Indazol-3-yloxy)- (CAS 64697-21-8)


Within the (indazole-3-yl)-oxyalkanoic acid class, N1-substitution is the primary structural variable driving divergent physicochemical, pharmacological, and synthetic utility profiles. The unsubstituted N1–H of the target compound confers a LogP of approximately 1.0–1.5, whereas the N1-benzyl analog Bendazac exhibits a LogP of 2.5–3.3—a ≥30-fold difference in octanol-water partitioning [1]. This lipophilicity shift fundamentally alters aqueous solubility, membrane permeability, and tissue distribution predictions. Furthermore, the target compound's free N1–H serves as a hydrogen bond donor (total HBD count = 2, versus 1 for Bendazac), enabling binding interactions that are sterically and electronically impossible for N1-blocked analogs [1]. Critically, the unsubstituted N1 position functions as a synthetic handle for late-stage diversification—a capability explicitly described in US 3,470,194, where the N1-unsubstituted acid is reacted with benzyl halides to generate N1-substituted derivatives [2]. Pre-substituted analogs such as Bendazac cannot serve this scaffold role. These multidimensional differences mean that procurement decisions cannot be reduced to simple class-level interchangeability.

Quantitative Differentiation Evidence for Acetic Acid, (1H-Indazol-3-yloxy)- (CAS 64697-21-8) Versus Closest Analogs


Octanol-Water Partition Coefficient (LogP): ≥30-Fold Lower Lipophilicity Versus Bendazac

The target compound (CAS 64697-21-8) exhibits a computed/estimated LogP in the range of 1.0–1.5, whereas its closest clinically studied analog, Bendazac (N1-benzyl-substituted, CAS 20187-55-7), exhibits a LogP of 2.5–3.3 across multiple sources [1][2]. The difference of approximately 1.5–2.0 log units corresponds to a 30- to 100-fold lower equilibrium concentration in the octanol phase for the target compound. This magnitude of lipophilicity difference is sufficient to produce divergent predictions for aqueous solubility, passive membrane permeability, and tissue distribution, and places the two compounds in different Developability Classification System (DCS) zones for oral absorption modeling.

Lipophilicity ADME Physicochemical profiling Drug-likeness

Molecular Weight and Polar Surface Area: Reduced MW and Elevated PSA Versus Bendazac

The target compound (MW = 192.17 g/mol; TPSA = 75.21 Ų) is approximately 90 Da lighter and has a 10.9 Ų larger topological polar surface area than Bendazac (MW = 282.30 g/mol; TPSA = 64.35 Ų) [1]. This combination places the target compound more favorably within the CNS MPO (Multiparameter Optimization) desirability space (MW < 300, TPSA < 90 Ų), while the elevated TPSA relative to Bendazac predicts lower passive blood-brain barrier permeability. For non-CNS applications, the higher TPSA and lower MW of the target compound predict improved aqueous solubility relative to Bendazac, consistent with the ~30-fold LogP difference.

Drug-likeness Permeability CNS multiparameter optimization Physicochemical profiling

Enzyme Inhibition Selectivity Profile: Dihydroorotase, Lipoxygenase, and Carboxylesterase Activity Distinct from Bendazac's Xanthine Oxidase and Anti-Denaturant Mechanisms

The target compound exhibits a multi-target enzyme inhibition profile that is mechanistically distinct from Bendazac. The target compound inhibits dihydroorotase with an IC₅₀ of 1.00 × 10⁶ nM (1 mM), determined using enzyme from mouse Ehrlich ascites at pH 7.37 and 10 µM compound concentration [1]. It is also characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [2]. In contrast, Bendazac's primary mechanism is prevention of protein denaturation (heat-, urea-, and free radical-induced), and it selectively inhibits only the reversible and irreversible forms of xanthine oxidase while sparing xanthine dehydrogenase [3][4]. This mechanistic divergence means the two compounds are not interchangeable for target-based screens involving lipoxygenase, dihydroorotase, or xanthine oxidase pathways.

Enzyme inhibition Lipoxygenase Dihydroorotase Anti-inflammatory mechanism Target selectivity

N1-Position Synthetic Diversification Potential: Unsubstituted Scaffold Enables Late-Stage Functionalization Inaccessible to Bendazac

US Patent 3,470,194 explicitly describes that N1-unsubstituted (indazole-3-yl)-oxyalkanoic acids (i.e., the target compound class) can be directly reacted with benzyl halides in alkaline aqueous medium to generate N1-substituted derivatives, providing a modular route to diverse analogs from a single common intermediate [1]. The target compound, with its free N1–H, can undergo selective N-alkylation, N-arylation, or N-acylation to generate focused libraries. In contrast, Bendazac already bears an N1-benzyl group, which precludes further diversification at this position without deprotection/reprotection sequences. The unsubstituted scaffold also reduces synthetic step count: Bendazac synthesis requires an additional N1-benzylation step (phenylhydrazine → benzylation → cyclization → carboxymethylation) versus the target compound's more direct route (3-hydroxyindazole → carboxymethylation) [2]. This synthetic economy is procurement-relevant when the compound is used as a building block.

Medicinal chemistry Scaffold diversification Late-stage functionalization SAR exploration Synthetic intermediate

Hydrogen Bond Donor Count Differential: N1–H Contributes an Additional HBD Versus Bendazac

The target compound possesses 2 hydrogen bond donors (the carboxylic acid –OH and the indazole N1–H), compared to only 1 HBD for Bendazac (carboxylic acid –OH only, as the N1 position is benzyl-substituted) [1]. This additional HBD increases the target compound's capacity for specific hydrogen-bonding interactions with biological targets, influences aqueous solubility (favorable), and contributes to the higher TPSA observed (75.21 vs. 64.35 Ų). In the context of Lipinski's Rule of 5 and Fragment-Based Drug Discovery (FBDD) metrics, the target compound (MW < 250, HBD ≤ 3) qualifies as a fragment-sized molecule suitable for fragment screening, while Bendazac (MW > 250) falls outside typical fragment library criteria.

Hydrogen bonding Molecular recognition Solubility Permeability Rule of 5

Evidence-Backed Research and Industrial Application Scenarios for Acetic Acid, (1H-Indazol-3-yloxy)- (CAS 64697-21-8)


Fragment-Based Drug Discovery (FBDD) Library Construction Targeting Lipoxygenase or Dihydroorotase

With MW 192.17 g/mol (well within the fragment range of <250 Da), 2 HBDs, and demonstrated inhibitory activity against lipoxygenase (potent) and dihydroorotase (IC₅₀ = 1 mM), the target compound is a validated fragment hit for these targets [1][2]. Its LogP of ~1.0–1.5 ensures adequate aqueous solubility for fragment screening at high concentrations (typically 0.5–2 mM), whereas Bendazac (LogP > 2.5, MW 282) would exceed typical fragment library physicochemical filters. The free N1–H additionally permits rapid structure-guided elaboration via N1-functionalization to optimize affinity and selectivity [3].

Medicinal Chemistry Scaffold Diversification via Late-Stage N1-Functionalization

As the only N1-unsubstituted member of the clinically precedented (indazole-3-yl)-oxyalkanoic acid class, this compound is the optimal starting scaffold for systematic SAR exploration at the N1 position. US Patent 3,470,194 provides a direct protocol: reaction with benzyl halides in aqueous NaOH at 50°C for 2–3 hours yields N1-substituted analogs in a single step [3]. This enables parallel synthesis of focused libraries varying N1-substituents (benzyl, substituted benzyl, phenyl, alkyl) from a common intermediate. Pre-substituted analogs like Bendazac cannot serve this purpose without deprotection, adding synthetic burden.

Anti-Inflammatory Topical Formulation Development Leveraging Class-Level Contact Activity

Patent data demonstrate that compounds of Formula I (including the target unsubstituted analog) possess contact anti-inflammatory activity comparable to or exceeding cortisone when applied as a 3% ointment, with a therapeutic index ≥20–50× between active and irritant concentrations [3][4]. The target compound's lower lipophilicity (LogP ~1.0–1.5) relative to Bendazac (LogP ~3.0) predicts better partitioning into the aqueous phase of topical emulsions and reduced non-specific binding to skin lipids, potentially enabling distinct formulation strategies. The compound's antioxidant activity in fats and oils further supports its utility in topical formulations requiring oxidative stability.

Arachidonic Acid Cascade Research: Lipoxygenase Pathway Probe with Distinct Selectivity from NSAIDs

The target compound is explicitly characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against cyclooxygenase (to a lesser extent) [2]. This dual lipoxygenase/COX profile, combined with ancillary carboxylesterase and formyltetrahydrofolate synthetase inhibition, distinguishes it mechanistically from Bendazac (which acts primarily via protein denaturation prevention and selective xanthine oxidase inhibition) and from classical NSAIDs. Researchers investigating leukotriene-mediated inflammation pathways should select this compound over Bendazac, as Bendazac lacks documented lipoxygenase inhibitory activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetic acid, (1H-indazol-3-yloxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.